N-(4-chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea
Description
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenyl and nitropyridinyl groups in its structure suggests potential biological activity and reactivity.
Properties
Molecular Formula |
C12H9ClN4O3 |
|---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(5-nitropyridin-2-yl)urea |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-1-3-9(4-2-8)15-12(18)16-11-6-5-10(7-14-11)17(19)20/h1-7H,(H2,14,15,16,18) |
InChI Key |
NFTUWVYXQIPKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea typically involves the reaction of 4-chloroaniline with 5-nitro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-(4-chlorophenyl)-N’-(5-amino-2-pyridinyl)urea.
Substitution: Formation of N-(4-substituted phenyl)-N’-(5-nitro-2-pyridinyl)urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group suggests potential involvement in redox reactions, which could influence cellular processes.
Comparison with Similar Compounds
Conclusion
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea is a versatile compound with potential applications in various scientific fields Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
